Spirasine XI

カタログ番号 B025613

CAS番号:

102358-20-3

分子量: 297.4 g/mol

InChIキー: OFFBWNPYRULKDB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

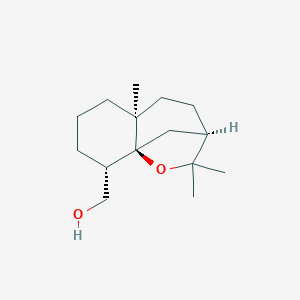

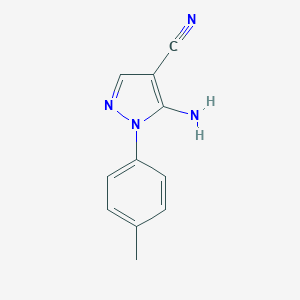

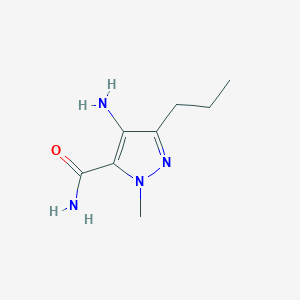

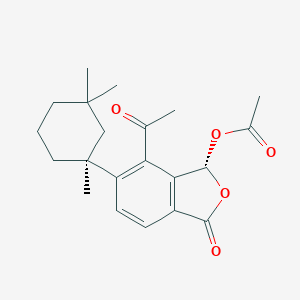

Spirasine XI is a complex hetisine-type heptacyclic C20-diterpenoid alkaloid . It’s part of a family of diterpenoid alkaloids that exhibit a broad spectrum of biological activities, including acetylcholinesterase inhibition, de-addiction, antiepileptic, anti-inflammatory, and anticancer effects .

Synthesis Analysis

The first total synthesis of Spirasine XI was reported by Quanzheng Zhang, Zhongshan Zhang, Zhong Huang, Changhui Zhang, Song Xi, and Min Zhang . The A/F/G/C tetracyclic skeleton with the challenging N−C6 and C14−C20 linkages was efficiently constructed by an intramolecular azomethine-ylide-based 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of Spirasine XI is characterized by a heptacyclic skeleton with distinctive N−C6 and C14−C20 linkages . The different degrees of oxygen substitution at various positions of the skeleton differentiate the members of this family from one another and provide a structural basis for the diverse biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Spirasine XI include an intramolecular azomethine-ylide-based 1,3-dipolar cycloaddition and a SmI2-mediated free-radical addition to the arene moiety without prior dearomatization .将来の方向性

特性

IUPAC Name |

5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-10-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-10-7-19-8-12-16-18(2)4-3-5-20(16)13(19)6-11(10)15(22)14(19)17(20)21(12)9-18/h11-17,22H,1,3-9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFBWNPYRULKDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC34C1C5CC67C3CC(C(C6C4N5C2)O)C(=C)C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907399 |

Source

|

| Record name | Hetisan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102358-20-3 |

Source

|

| Record name | Spirasine XI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102358203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hetisan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Macfarlandin B

102396-22-5

2-O-Desmethyl Cisapride

102671-04-5

4-Sulfocalix[6]arene Hydrate

102088-39-1

Methyl 2-(2-chloro-6-fluorophenyl)acetate

103473-99-0

![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)